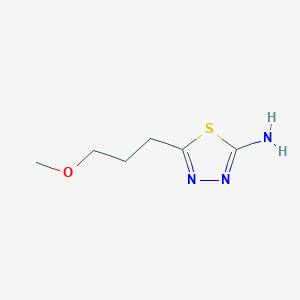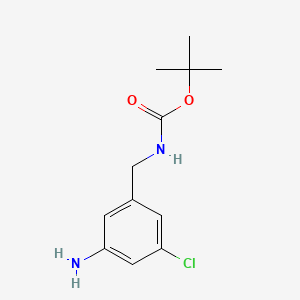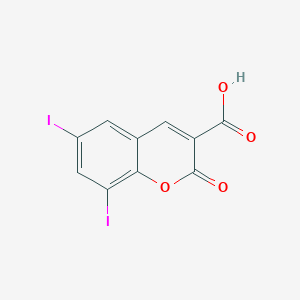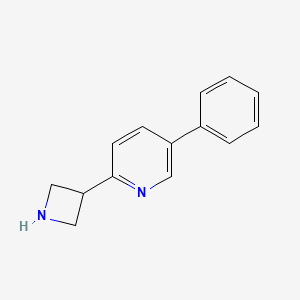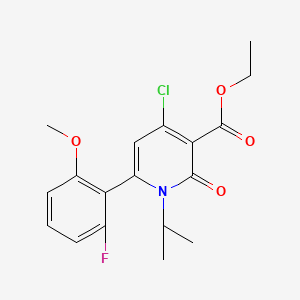
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine is a heterocyclic compound that features a pyridazine ring with a phenyl group and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine can be achieved through several methods. One common approach involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This transition-metal-free (4 + 2) cycloaddition reaction is efficient and offers a wide substrate scope, making it a practical method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure the reaction proceeds efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Scientific Research Applications
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Uniqueness
5,5-Dimethyl-3-phenyl-1,4,5,6-tetrahydropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenyl-4,6-dihydro-1H-pyridazine |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-11(14-13-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
WNXLGUHFEKLETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NNC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)

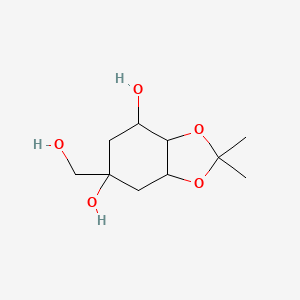
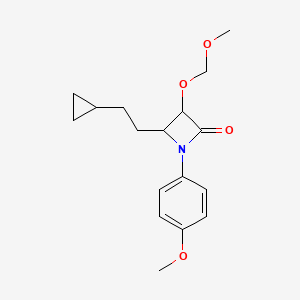


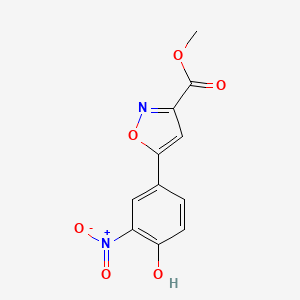
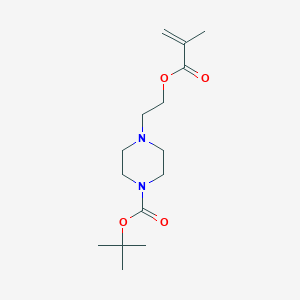
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
